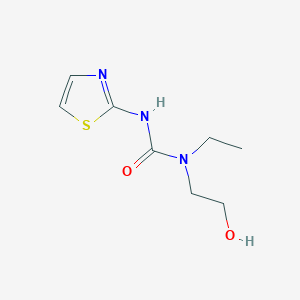
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea is a compound that belongs to the class of thiazolylureas. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. The compound is known to exhibit potent biological activity, and its mechanism of action has been widely investigated.
作用機序
The mechanism of action of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of various kinases involved in cell signaling pathways, including Akt and ERK1/2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea are diverse and depend on the specific application. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also exhibits potent antifungal and antibacterial activity by inhibiting cell wall synthesis and disrupting membrane integrity. Additionally, the compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
The advantages of using 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea in laboratory experiments include its high potency and specificity, as well as its diverse range of biological activities. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using the compound in laboratory experiments include its potential toxicity and side effects, as well as the need for further investigation into its pharmacokinetics and pharmacodynamics.
将来の方向性
The future directions for 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea research are diverse and include the investigation of its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to explore the compound's pharmacokinetics and pharmacodynamics, as well as its potential toxicity and side effects. The development of novel analogs and derivatives of the compound may also lead to the discovery of more potent and specific biological activities. Finally, the investigation of the compound's potential use in combination with other therapeutic agents may lead to the development of more effective treatment strategies.
合成法
The synthesis of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea involves the reaction of 2-aminothiazole with ethyl chloroformate and 2-hydroxyethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom in ethyl chloroformate by the amino group in 2-aminothiazole, followed by the addition of 2-hydroxyethylamine to the resulting intermediate. The final product is obtained in high yield and purity using standard purification techniques.
科学的研究の応用
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea has been extensively studied for its potential use in various scientific research applications. The compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activity. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-2-11(4-5-12)8(13)10-7-9-3-6-14-7/h3,6,12H,2,4-5H2,1H3,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOQZPJSHCQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
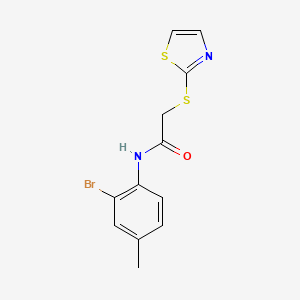
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
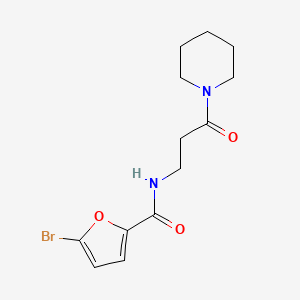
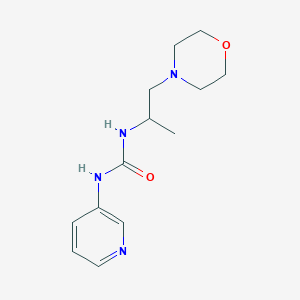
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
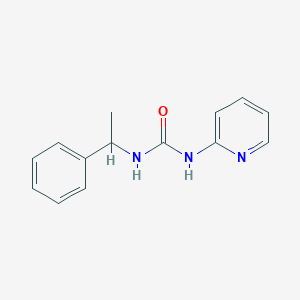
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)